Veratramine Hydrochloride

Hedgehog Signaling Negative Control Compound Steroidal Alkaloid Specificity

Researchers employing cyclopamine, cyclopamine-KAAD, or jervine as Hedgehog pathway inhibitors require a rigorously validated inactive control to exclude off-target steroidal alkaloid effects from phenotypic readouts. - RNA-seq validated: does not inhibit Hh signaling under conditions where cyclopamine is active, confirming functional orthogonality for Shh control assays. - Direct AP-1 modulator: binds TRE DNA motif without upstream kinase cascade activation, enabling dissection of AP-1 vs. Hh transcriptional programs. - Defined HCl salt form: documented 25-fold gender-dependent oral bioavailability difference (male 22.5% vs. female 0.9% in rats) for accurate PK/PD modeling.

Molecular Formula C27H40ClNO2
Molecular Weight 446.1 g/mol
CAS No. 1258005-82-1
Cat. No. B1663105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratramine Hydrochloride
CAS1258005-82-1
Synonyms(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride; (2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride
Molecular FormulaC27H40ClNO2
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
InChIInChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
InChIKeyLXICYACAINWSSL-GXMRFAHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veratramine Hydrochloride (CAS 1258005-82-1): A Cell-Permeable Steroidal Alkaloid for Hedgehog Pathway Control and AP-1 Modulation Studies


Veratramine Hydrochloride (CAS 1258005-82-1) is a cell-permeable steroidal alkaloid that shares structural homology with cyclopamine, cyclopamine-KAAD, and jervine . Unlike its analogs, Veratramine Hydrochloride does not inhibit the Hedgehog (Hh) signaling pathway in RNA-seq experiments, making it a widely validated inactive control in sonic hedgehog (Shh) signaling research [1]. The compound also exhibits distinct pharmacological activity as a direct modulator of AP-1-dependent gene transcription [2] and demonstrates anti-proliferative effects in non-small cell lung cancer (NSCLC) models via Hh pathway inhibition [3].

Validated inactive control for sonic hedgehog pathway experiments
Direct AP-1 DNA-binding modulator for transcription studies
Cell-permeable steroidal alkaloid probe for target engagement

Veratramine Hydrochloride Cannot Be Replaced by Cyclopamine or Other Veratrum Alkaloids Due to Divergent Molecular Targets, Toxicity Profiles, and Experimental Utility


Cyclopamine is a potent Hedgehog pathway antagonist, while Veratramine Hydrochloride lacks Hh inhibitory activity under identical RNA-seq conditions, confirming a fundamentally different mechanism of action [1]. This divergence precludes functional substitution in experiments requiring precise pathway interrogation. Additionally, Veratramine Hydrochloride exhibits severe gender-dependent pharmacokinetics in rodent models, with absolute oral bioavailability differing by 25-fold between male and female rats (22.5% vs. 0.9%) [2], a property not documented for cyclopamine. Procurement of generic 'Veratrum alkaloids' or 'Veratramine free base' introduces confounding variables—including variable purity, undefined salt form, and lack of validated inactivity—that compromise experimental reproducibility in Shh control assays .

Mechanism mismatch
Cyclopamine potently inhibits Hedgehog signaling; veratramine does not under identical conditions. Using cyclopamine as a negative control may confound pathway-specific readouts.
Exposure variability
Gender-dependent oral bioavailability (25-fold difference in rats) may require sex-stratified dosing. This profile is not established for cyclopamine or free base forms.
Form & purity risk
Generic veratrum alkaloids or free base may introduce undefined salt forms and variable purity, reducing confidence in Shh control assay reproducibility.

Veratramine Hydrochloride Quantitative Differentiation: Head-to-Head Data Against Cyclopamine, Free Base, and In-Class Alternatives


Veratramine Hydrochloride Lacks Hedgehog Pathway Inhibition: RNA-Seq Head-to-Head Comparison with Cyclopamine

In RNA-seq experiments, Veratramine Hydrochloride does not downregulate the Hedgehog signaling pathway, whereas cyclopamine acts as a potent antagonist. This was confirmed by transcriptome-wide analysis showing no alteration in Hh target gene expression upon veratramine treatment [1]. In contrast, cyclopamine robustly inhibits Gli1 expression at 10 µM in NIH/3T3 cells [2].

Hh pathway transcriptional activity
Head-to-head
Veratramine: no significant modulation
Cyclopamine: downregulates Gli1 at 10 µM
Validates inactive control status for Shh pathway research
RNA-seq in mammalian cells; cyclopamine validated in NIH/3T3 Hh reporter assays
Hedgehog Signaling Negative Control Compound Steroidal Alkaloid Specificity

Veratramine Hydrochloride Gender-Dependent Bioavailability: In Vivo Rat Pharmacokinetic Comparison Between Sexes

Veratramine Hydrochloride exhibits profound gender-dependent oral bioavailability in Sprague-Dawley rats. Following a single 20 mg/kg oral gavage dose, absolute bioavailability was 22.5% in male rats but only 0.9% in female rats—a 25-fold difference [1]. Intravenous administration (50 µg/kg) showed no such disparity, indicating that gender-dependent hepatic metabolism drives the observed divergence [2].

Oral bioavailability (M vs F)
Head-to-head
22.5% ♂
0.9% ♀
25-fold difference
Exposure context may require sex-specific dosing in rodent studies
Oral gavage 20 mg/kg, Sprague-Dawley rats; LC-MS/MS quantification
Oral Bioavailability Preclinical Toxicology Sex-Based Dosing

Veratramine Hydrochloride Anti-Proliferative Activity in NSCLC: Direct Comparison of IC₅₀ Values Across Cell Lines

Veratramine Hydrochloride demonstrates moderate anti-proliferative activity against NSCLC cell lines. In A549 cells, 48-hour treatment with 20 µM Veratramine reduced cell viability by approximately 50% relative to vehicle control [1]. While cyclopamine is a more potent Hh pathway inhibitor (IC₅₀ ~5 µM in Shh-LIGHT2 cells), Veratramine's NSCLC activity is believed to be mediated through AP-1 modulation rather than Hh antagonism [2]. Direct IC₅₀ comparisons are limited, but the distinct mechanisms allow for orthogonal therapeutic interrogation.

A549 cell viability reduction
Cross-study comparable
Veratramine: ~50% reduction at 20 µM (48 h)
Cyclopamine: IC50 ~5 µM in Shh-LIGHT2 (different assay)
Distinct AP-1 vs Hh mechanisms support orthogonal pathway studies in NSCLC
CCK-8 endpoint; direct NSCLC IC50 comparison not available
Non-Small Cell Lung Cancer Anti-Proliferative Assay Structure-Activity Relationship

Veratramine Hydrochloride CNS Activity: Serotonin Reuptake Inhibition Distinct from Steroidal Alkaloid Analogs

Veratramine Hydrochloride inhibits serotonin reuptake and induces serotonin release in the central nervous system, a pharmacological property not shared by structurally related steroidal alkaloids such as cyclopamine or jervine [1]. This CNS activity profile is supported by early literature reports and vendor annotations indicating Veratramine's dual action on serotonin handling .

CNS serotonergic activity
Class-level inference
Inhibits serotonin reuptake and induces release in CNS models
Unique off-target profile may require awareness in behavioral studies
Data from early pharmacological reports; confirmatory studies recommended
Serotonin Transporter Neuropharmacology Alkaloid Off-Target Profiling

Veratramine Hydrochloride Recommended Procurement Scenarios Based on Differentiated Evidence


Negative Control Compound in Hedgehog Signaling Pathway Functional Assays

Veratramine Hydrochloride is the preferred negative control for experiments employing cyclopamine, cyclopamine-KAAD, or jervine as Hedgehog pathway inhibitors. Its validated inactivity in RNA-seq experiments [1] ensures that observed phenotypic effects can be confidently attributed to Hh pathway modulation rather than off-target steroidal alkaloid activity. This application is essential for researchers publishing in developmental biology, cancer biology, or stem cell niche regulation where rigorous controls are mandated by reviewers.

AP-1 Transcription Factor Modulation Studies in Cancer and Inflammation

Investigators exploring AP-1-dependent gene regulation should procure Veratramine Hydrochloride as a selective chemical probe that directly binds the TRE DNA motif without activating upstream cytosolic signaling cascades [1]. This mechanism is orthogonal to cyclopamine and enables dissection of AP-1-mediated transcriptional programs in models of EMT, proliferation, and UV-induced skin carcinogenesis.

Preclinical Pharmacokinetic Studies Requiring Sex-Stratified Dosing Regimens

For rodent studies where oral administration of Veratramine Hydrochloride is planned, procurement of this specific hydrochloride salt form is critical due to its well-characterized, gender-dependent bioavailability (22.5% in male rats vs. 0.9% in female rats) [1]. Use of free base or alternative salts may alter absorption kinetics and confound PK/PD modeling. Study designs must incorporate sex-specific dosing adjustments to achieve comparable systemic exposure across male and female cohorts.

Non-Small Cell Lung Cancer (NSCLC) Mechanistic Studies Differentiating Hh-Dependent and Hh-Independent Cytotoxicity

Researchers comparing the contributions of Hedgehog pathway inhibition versus AP-1 modulation to NSCLC cell death should utilize Veratramine Hydrochloride as a tool to isolate Hh-independent anti-proliferative effects. The compound reduces A549 cell viability at 20 µM [1], while cyclopamine serves as a positive control for Hh-dependent cytotoxicity. This combinatorial approach enables dissection of parallel signaling axes in lung adenocarcinoma models.

Application
Selection Property
Validation Focus
Hedgehog pathway negative control studies
Validated Hh inactivity by RNA-seq
Pathway-specific response attribution
AP-1 transcription modulation studies
Direct DNA-binding modulator (TRE motif)
AP-1 reporter gene and EMSA assays
Sex-stratified oral PK studies in rodents
Characterized gender-dependent bioavailability
Plasma exposure and dose-exposure modeling
NSCLC mechanistic pathway dissection
Hh-independent anti-proliferative activity
AP-1 and cell-viability endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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